
Preclinical Development of the ATR Inhibitor (S)-
Ceralasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of (S)-
Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase. Ceralasertib is a promising anti-cancer agent currently under

clinical investigation as both a monotherapy and in combination with other cancer treatments.

[1] This document summarizes key preclinical data, details experimental methodologies, and

visualizes the underlying biological pathways and experimental processes.

Introduction to Ceralasertib (AZD6738)
Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase, a critical

component of the DNA Damage Response (DDR) pathway.[2][3] ATR is activated in response

to DNA replication stress, leading to the phosphorylation of downstream targets such as

Checkpoint Kinase 1 (CHK1).[4] This activation initiates cell cycle arrest, providing time for

DNA repair.[1] By inhibiting ATR, ceralasertib prevents this crucial repair mechanism, leading to

the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with

high levels of replication stress or defects in other DDR pathways, such as those with ATM

mutations.[3][5]

In Vitro Activity
The in vitro potency and efficacy of ceralasertib have been evaluated across a broad range of

cancer cell lines.
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Enzyme and Cell-Based Potency
Ceralasertib demonstrates high potency against the ATR kinase in both isolated enzyme and

cellular assays.

Assay Type Target IC50 Reference

In Vitro Enzyme Assay ATR Kinase 0.001 µM (1 nM) [3]

Cellular Assay
CHK1 Ser345

Phosphorylation
0.074 µM [3]

Cell Line Growth Inhibition
Ceralasertib has shown significant single-agent anti-proliferative activity in a variety of solid and

hematological cancer cell lines. Enhanced sensitivity is often observed in cell lines with

deficiencies in the ATM pathway.[3]

Cell Line Cancer Type IC50 / GI50 Reference

LoVo Colorectal Cancer 0.52 µM (IC50) [6]

H460
Non-Small Cell Lung

Cancer
1.05 µM (GI50) [7]

H23
Non-Small Cell Lung

Cancer
2.38 µM (GI50) [7]

Hematological Cell

Lines (Median)
Various 0.82 µM (GI50) [4]

Solid Tumor Cell Lines

(Median)
Various 1.68 µM (GI50) [4]

In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of

ceralasertib, both as a monotherapy and in combination with other agents.
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Monotherapy Studies
Chronic daily oral dosing of ceralasertib has resulted in significant, dose-dependent tumor

growth inhibition in several xenograft models, particularly those with ATM deficiencies.[3]

Xenograft
Model

Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition
(%TGI)

Reference

LoVo
Colorectal

Cancer

50 mg/kg, once

daily
Significant [1]

Granta-519
Mantle Cell

Lymphoma

50 mg/kg, once

daily
Significant [1]

NCI-H23
Non-Small Cell

Lung Cancer

50 mg/kg, once

daily
Significant [4]

OCI-Ly19
Diffuse Large B-

cell Lymphoma

25mg/kg, twice

daily
104% [8]

Combination Therapy
Ceralasertib has shown synergistic anti-tumor activity when combined with DNA-damaging

chemotherapies and PARP inhibitors.[2]

Combination
Agent

Xenograft
Model

Ceralasertib
Dosing

Outcome Reference

Carboplatin TNBC PDX
25 mg/kg, daily

for 3 days

Tumor

Regression
[9]

Irinotecan Colo205
12.5 mg/kg,

twice daily

Enhanced

Activity
[1]

Olaparib
BRCA2-mutant

TNBC PDX

12.5 mg/kg,

twice daily

Complete Tumor

Regression
[1]

Pharmacokinetics and Pharmacodynamics
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Pharmacokinetics
Pharmacokinetic studies in mice have shown that ceralasertib is orally bioavailable.[3]

Interestingly, dose-dependent bioavailability has been observed, with greater than proportional

increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10]

Dose (mg/kg) Cmax (µmol/L) Time above IC90 Reference

25 (once daily) 8.8 ~6 hours [1]

50 (once daily) 18 ~8 hours [1]

12.5 (twice daily) Lower than 50 qd ~14 hours [1]

Pharmacodynamics
In vivo, ceralasertib treatment leads to a dose-dependent modulation of ATR signaling, as

evidenced by changes in downstream biomarkers.[3] The induction of phosphorylated RAD50

(pRAD50) has been identified as a key pharmacodynamic biomarker of ATR inhibition.[8]

Biomarker
Change upon Ceralasertib
Treatment

Reference

pCHK1 (Ser345) Inhibition [2]

γH2AX Increase [2]

pRAD50 (pSer635) Increase [1]

Signaling Pathways and Experimental Workflows
Ceralasertib Mechanism of Action
The following diagram illustrates the central role of ATR in the DNA damage response and the

mechanism by which ceralasertib exerts its anti-cancer effects.
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DNA Damage & Replication Stress
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Caption: Ceralasertib inhibits ATR, preventing CHK1 activation and leading to apoptosis.

Experimental Workflow for In Vitro and In Vivo Studies
The following diagram outlines a typical workflow for the preclinical evaluation of ceralasertib.
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Caption: A typical workflow for the preclinical evaluation of ceralasertib.
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Detailed Experimental Protocols
Cell Panel Growth Inhibition Assay
Objective: To determine the concentration of ceralasertib that inhibits cell growth by 50%

(GI50).

Protocol:

Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic

growth during the treatment period.

Treatment: Treat the cells with a range of concentrations of ceralasertib.

Incubation: Incubate the plates for 3 days.

Cell Proliferation Measurement: Measure cell proliferation using either the MTS CellTiter

Proliferation Assay (Promega) or the CellTiter-Glo Luminescent Cell Viability Assay.[1][4]

Data Analysis: Determine the GI50 values by plotting the percentage of growth inhibition

against the log of the ceralasertib concentration.

Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the effect of ceralasertib on the ATR signaling pathway by measuring the

phosphorylation of key downstream proteins.

Protocol:

Cell Treatment: Treat cancer cells with increasing concentrations of ceralasertib for a

specified duration (e.g., 24 hours).[1]

Cell Lysis: Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a

nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies specific for pCHK1 (Ser345),

γH2AX, and pRAD50 (pSer635), followed by incubation with appropriate secondary

antibodies.

Detection: Visualize the protein bands using a suitable detection method.

In Vivo Xenograft Tumor Assay
Objective: To evaluate the anti-tumor efficacy of ceralasertib in a living organism.

Protocol:

Animal Model: Use 6 to 9-week-old female athymic nude mice.[1]

Tumor Implantation: Subcutaneously inject a suspension of cancer cells to establish tumors.

Treatment: Once tumors reach a specified volume, randomize the mice into treatment and

control groups. Administer ceralasertib orally at the desired dose and schedule.[1] The

vehicle for administration can be a mixture of 10% DMSO, 40% Propylene Glycol, and 50%

deionized water.[4]

Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

Efficacy Assessment: At the end of the study, calculate the percent tumor growth inhibition

(%TGI) to determine the efficacy of the treatment.

Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tumor samples at

specified time points to analyze drug concentration and biomarker modulation.[1]

Conclusion
The preclinical data for (S)-Ceralasertib (AZD6738) demonstrate its potential as a potent and

selective ATR inhibitor with significant anti-tumor activity, both as a monotherapy and in

combination with other anti-cancer agents. Its mechanism of action, targeting the DNA damage

response pathway, provides a strong rationale for its clinical development in cancers with high

replication stress or deficiencies in other DNA repair pathways. The detailed methodologies

and data presented in this guide offer a comprehensive resource for researchers and drug

development professionals working in the field of oncology and DNA damage response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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